molecular formula C18H17NO4S B557499 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid CAS No. 135248-89-4

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid

Cat. No.: B557499
CAS No.: 135248-89-4
M. Wt: 343,40*18,01 g/mole
InChI Key: RMTDKXQYAKLQKF-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343,40*18,01 g/mole. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-L-cysteine, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in peptides and proteins that it helps to protect during the synthesis process .

Mode of Action

Fmoc-L-cysteine acts as a protecting group for the cysteine thiol group during peptide synthesis . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-L-cysteine plays a crucial role in the synthesis of peptides and proteins, particularly in the formation of disulfide bonds . It is synthesized by hydrothiolation of L-cysteine with 3-mercaptopropionic acid, which leads to the formation of a disulfide bond .

Pharmacokinetics

Its properties, such as its stability and reactivity, play a crucial role in its effectiveness in peptide synthesis .

Result of Action

The primary result of Fmoc-L-cysteine’s action is the successful synthesis of complex peptides and proteins . By protecting the cysteine thiol group during synthesis, Fmoc-L-cysteine allows for the creation of disulfide-rich peptides, facilitating the semisynthesis of proteins and peptide/protein labeling in vitro and in vivo .

Action Environment

The action of Fmoc-L-cysteine is highly dependent on the environmental conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can influence its effectiveness . For instance, the Fmoc group is sensitive to basic conditions, which are used to remove it during peptide synthesis .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDKXQYAKLQKF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452349
Record name Fmoc-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135248-89-4
Record name Fmoc-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What makes Fmoc-L-cysteine particularly useful in peptide synthesis?

A: Fmoc-L-cysteine is particularly valuable due to the reactivity of its sulfhydryl (-SH) group present in the cysteine side chain [, ]. This group allows for various chemical modifications, including the formation of disulfide bonds, crucial for the structure and function of many peptides and proteins.

Q2: Can you elaborate on the applications of Fmoc-L-cysteine in glycopeptide synthesis, as mentioned in the research?

A: Certainly. One research paper describes the use of Fmoc-L-cysteine in preparing S-glycosylated amino acid building blocks []. This involves a Lewis-acid-promoted condensation reaction between peracetylated glycosyl donors and Fmoc-L-cysteine. These S-glycosylated building blocks are then utilized in solid-phase synthesis to create glycopeptide libraries, which are valuable tools for studying carbohydrate-protein interactions.

Q3: How does the "Fmoc" protecting group contribute to the utility of Fmoc-L-cysteine in peptide synthesis?

A: The Fmoc group in Fmoc-L-cysteine serves as a temporary protecting group for the amino group (-NH2) [, ]. This protection is crucial during solid-phase peptide synthesis as it prevents unwanted side reactions involving the amino group. The Fmoc group can be easily removed under mild basic conditions when required, allowing for the sequential addition of amino acids to build the desired peptide chain.

Q4: Are there any specific analytical methods mentioned in the research papers that are relevant to Fmoc-L-cysteine?

A: While the research papers do not delve deeply into specific analytical methods for Fmoc-L-cysteine itself, they highlight the importance of techniques like High-Performance Liquid Chromatography (HPLC) in purifying the synthesized peptides []. HPLC is routinely used to isolate and purify target peptides from the reaction mixture after synthesis, ensuring the final product's purity.

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